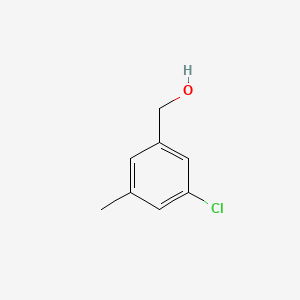

(3-Chloro-5-methylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMISYWXDRZVKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Chloro-5-methylphenyl)methanol from 3-chloro-5-methylbenzaldehyde

<_>

Introduction

(3-Chloro-5-methylphenyl)methanol is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, featuring a substituted benzyl alcohol, makes it a versatile building block for introducing the 3-chloro-5-methylphenyl moiety into more complex molecules. This guide provides an in-depth exploration of the synthesis of this compound via the reduction of its corresponding aldehyde, 3-chloro-5-methylbenzaldehyde.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It will delve into the core principles of the reduction of aromatic aldehydes, with a focus on practical, field-proven methodologies. We will explore various synthetic strategies, emphasizing the causality behind experimental choices to ensure both scientific rigor and successful practical application.

Chemical Overview

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |

| Starting Material | 3-Chloro-5-methylbenzaldehyde | 103426-20-6 | C8H7ClO | 154.59 g/mol [1] |

| Product | This compound | 103426-21-7 | C8H9ClO | 156.61 g/mol |

Synthetic Strategies: The Reduction of an Aromatic Aldehyde

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, known as a reduction. This process involves the addition of a hydride (H⁻) to the carbonyl carbon of the aldehyde. Several reagents and methods are available for this purpose, each with its own advantages in terms of reactivity, selectivity, and operational simplicity.

Method 1: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones.[2][3] Its lower reactivity compared to other metal hydrides allows for the selective reduction of the aldehyde group in the presence of less reactive functional groups like esters or amides.[2][3][4]

The "Why": Causality in Reagent and Condition Selection

-

Reagent Choice (NaBH₄): The primary reason for selecting sodium borohydride is its chemoselectivity. It efficiently reduces aldehydes to primary alcohols without affecting many other functional groups.[2][3][4] This is particularly advantageous when dealing with multifunctional molecules where preserving other groups is crucial. Its relative stability in protic solvents like methanol or ethanol also simplifies the experimental setup.[2]

-

Solvent Choice (Methanol/Ethanol): Alcohols are common solvents for NaBH₄ reductions.[2] They serve to dissolve both the aldehyde and the borohydride, and the solvent's hydroxyl group can act as a proton source during the workup phase to protonate the intermediate alkoxide.[5]

-

Temperature Control: The reaction is typically conducted at room temperature or cooled to 0°C.[2] While the reduction of aldehydes with NaBH₄ is generally exothermic, maintaining a controlled temperature helps to prevent side reactions and ensures a cleaner product profile.

Reaction Mechanism

The reduction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The hydride ion (H⁻) from the borohydride anion (BH₄⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 3-chloro-5-methylbenzaldehyde. This breaks the pi bond of the carbonyl group, forming a new carbon-hydrogen bond and an intermediate alkoxide.[4][6]

-

Protonation: In the workup step, a protic solvent (like water or alcohol added during the reaction or an acid added after) protonates the alkoxide oxygen, yielding the final product, this compound.[4][6]

Caption: Mechanism of Aldehyde Reduction by Sodium Borohydride.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-methylbenzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C to decompose any excess NaBH₄.[7] A weak acid like ammonium chloride solution can also be used, which is beneficial if other acid-sensitive functional groups are present.[3]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).[7]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7] The crude this compound can be further purified by column chromatography on silica gel if necessary.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LAH) is a much more powerful reducing agent than sodium borohydride.[8] It can reduce a wider range of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides.[8][9]

The "Why": Causality in Reagent and Condition Selection

-

Reagent Choice (LiAlH₄): LAH is chosen when a more potent reducing agent is required, for instance, if the substrate is less reactive or if other functional groups that are resistant to NaBH₄ also need to be reduced. For the specific reduction of an aldehyde, while LAH is effective, it is often considered overkill due to its high reactivity and the need for more stringent reaction conditions.[8]

-

Solvent Choice (Anhydrous Ether or THF): LiAlH₄ reacts violently with protic solvents like water and alcohols.[5] Therefore, the reaction must be carried out in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF).

-

Safety Precautions: Due to its high reactivity with water and air, LAH must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).[10][11]

Reaction Mechanism

The mechanism is analogous to the NaBH₄ reduction, involving a nucleophilic attack of a hydride ion on the carbonyl carbon.[12] However, the Al-H bond in LiAlH₄ is more polarized than the B-H bond in NaBH₄, making the hydride from LAH a stronger nucleophile.[12]

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (0.5-1.0 eq) in anhydrous diethyl ether or THF.

-

Substrate Addition: Dissolve 3-chloro-5-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the LAH suspension at 0°C with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up (Fieser method): This is a critical step that must be performed with extreme caution. Cool the reaction mixture to 0°C and slowly add, in sequence:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to quench the excess LAH and precipitate the aluminum salts, making them easy to filter.

-

-

Isolation: Stir the resulting mixture until a white, granular precipitate forms. Filter the mixture through a pad of Celite and wash the filter cake with additional ether or THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired alcohol.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a green and efficient method for the reduction of aldehydes.[13] This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

The "Why": Causality in Reagent and Condition Selection

-

Reagents (H₂ and Catalyst): This method avoids the use of metal hydride reagents and the subsequent aqueous work-up, which can be advantageous for large-scale synthesis. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[14]

-

Reaction Conditions: The reaction is typically carried out under a positive pressure of hydrogen in a suitable solvent. The choice of catalyst, solvent, pressure, and temperature can be optimized to achieve high yields and selectivity.

Reaction Mechanism

The aldehyde is adsorbed onto the surface of the metal catalyst, where the C=O double bond is weakened. Hydrogen molecules also adsorb onto the catalyst surface and are cleaved into hydrogen atoms. These hydrogen atoms are then transferred to the carbonyl carbon and oxygen, resulting in the formation of the alcohol.

Caption: Simplified Workflow of Catalytic Hydrogenation.

Detailed Experimental Protocol

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), add 3-chloro-5-methylbenzaldehyde (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add the catalyst (e.g., 5-10 mol% of 10% Pd/C).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir or shake the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the product.

Comparative Summary of Methods

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |

| Reactivity | Mild | Strong | Variable (depends on catalyst and conditions) |

| Selectivity | High (aldehydes/ketones) | Low (reduces many functional groups) | Good (can be tuned by catalyst choice) |

| Solvents | Protic (MeOH, EtOH) | Aprotic (Ether, THF) | Various (EtOH, EtOAc) |

| Safety | Relatively safe | Highly reactive with water/air, requires caution | Flammable H₂ gas under pressure |

| Work-up | Simple aqueous quench | Careful, multi-step quench | Filtration to remove catalyst |

| Scale-up | Suitable | More challenging due to safety | Well-suited for industrial scale |

Safety Considerations

-

3-Chloro-5-methylbenzaldehyde: This compound may cause skin and serious eye irritation, as well as respiratory irritation. It can also be harmful if swallowed.[1]

-

Sodium Borohydride: While relatively safe, it can react with acidic solutions to release flammable hydrogen gas.

-

Lithium Aluminum Hydride: This reagent is highly flammable and reacts violently with water.[10] It should be handled in a fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, should be worn.[11][15]

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area with appropriate safety measures in place.

Conclusion

The synthesis of this compound from 3-chloro-5-methylbenzaldehyde is a straightforward reduction that can be accomplished by several reliable methods. The choice of method depends on the specific requirements of the synthesis, including the presence of other functional groups, the desired scale of the reaction, and the available laboratory equipment and safety infrastructure. For most laboratory-scale syntheses where selectivity is key, sodium borohydride offers a convenient and effective solution. For more demanding reductions or when a broader range of functional groups needs to be targeted, lithium aluminum hydride is a powerful option, albeit one that requires more stringent handling procedures. Catalytic hydrogenation stands out as an excellent choice for larger-scale, greener syntheses. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and execute the most appropriate synthetic route to obtain this compound.

References

- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.

- Sodium Borohydride - Common Organic Chemistry. (n.d.).

- Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013, March 7). Reddit.

- 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201. (n.d.). PubChem.

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.

- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.

- Lithium aluminum hydride - Safety Data Sheet. (n.d.).

- 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts.

- LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (n.d.). MDPI.

- The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. (n.d.).

- Hydrogenation Catalysts. (n.d.). TCI Chemicals.

- Lithium Aluminum Hydride. (n.d.). Princeton EHS.

- Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S.

Sources

- 1. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. westliberty.edu [westliberty.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. nj.gov [nj.gov]

A Guide to the Predicted Spectral Characteristics of (3-Chloro-5-methylphenyl)methanol for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. This guide provides an in-depth theoretical exploration of the expected spectral data for (3-Chloro-5-methylphenyl)methanol (CAS No. 116069-80-8), a compound of interest for synthetic chemists and drug development professionals.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Ar-H (H2) | ~7.15 | Singlet (or very narrow triplet) | 1H |

| Ar-H (H4) | ~7.08 | Singlet (or very narrow triplet) | 1H |

| Ar-H (H6) | ~7.20 | Singlet (or very narrow triplet) | 1H |

| -CH₂OH | ~4.65 | Singlet | 2H |

| -OH | Variable (typically 1.5-3.0) | Broad Singlet | 1H |

| -CH₃ | ~2.30 | Singlet | 3H |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (H2, H4, H6): The three protons on the aromatic ring are in distinct chemical environments. Their predicted chemical shifts are based on the additive effects of the electron-withdrawing chloro group and the electron-donating methyl and hydroxymethyl groups. The chloro group will deshield adjacent protons, while the methyl and hydroxymethyl groups will have a smaller shielding effect. The protons at positions 2, 4, and 6 are all meta to two other substituents, which will result in very small coupling constants, likely leading to the appearance of singlets or very narrowly split triplets.

-

Benzylic Methylene Protons (-CH₂OH): These protons are adjacent to both the aromatic ring and the hydroxyl group. Their chemical shift is expected to be around 4.65 ppm, which is a typical value for benzylic alcohols.[1][2] The signal is predicted to be a singlet as there are no adjacent protons to couple with, assuming no coupling to the hydroxyl proton which is often the case in the absence of special conditions.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring and are expected to resonate at approximately 2.30 ppm, a characteristic region for aryl methyl groups.[3] This signal will be a singlet as there are no vicinal protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the eight unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C-CH₂OH) | ~142 |

| C2 (Ar-CH) | ~126 |

| C3 (C-Cl) | ~135 |

| C4 (Ar-CH) | ~128 |

| C5 (C-CH₃) | ~139 |

| C6 (Ar-CH) | ~124 |

| -CH₂OH | ~65 |

| -CH₃ | ~21 |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chloro group (C3) is expected to be significantly deshielded, appearing around 135 ppm. The carbons bearing the methyl (C5) and hydroxymethyl (C1) groups will also be deshielded, with predicted shifts around 139 ppm and 142 ppm, respectively. The unsubstituted aromatic carbons (C2, C4, C6) will resonate at higher fields.

-

Benzylic Methylene Carbon (-CH₂OH): This carbon is attached to an oxygen atom, which causes a significant downfield shift to approximately 65 ppm.[2]

-

Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring is expected to have a chemical shift of around 21 ppm, which is typical for such groups.[4]

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, aromatic, and alkyl groups, as well as the carbon-chlorine bond.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Interpretation of Predicted IR Spectrum:

-

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is the most characteristic feature of an alcohol and is due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3100 and 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed between 3000 and 2850 cm⁻¹.

-

C=C Stretches: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to several bands of medium to strong intensity in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1260-1000 cm⁻¹ range.

-

C-Cl Stretch: The carbon-chlorine stretching vibration will result in a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data:

| m/z | Predicted Identity |

| 156/158 | Molecular Ion [M]⁺ |

| 139/141 | [M - OH]⁺ |

| 121 | [M - Cl]⁺ |

| 107 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Predicted Fragmentation Pathway:

The molecular ion peak is expected at m/z 156, with a smaller peak at m/z 158 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of (3-Chloro-5-methylphenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-5-methylphenyl)methanol is a substituted aromatic alcohol with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive insights based on its molecular structure, and detailed, field-proven methodologies for its experimental determination. By elucidating the interplay of molecular forces and providing practical experimental frameworks, this guide serves as an essential resource for scientists and researchers working with this and structurally related molecules.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of a compound is a fundamental physical property that dictates its behavior in a liquid phase. In the realm of drug development and chemical synthesis, solubility is not merely a data point but a critical parameter that influences a multitude of processes, including:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the ability of the reactants to dissolve and interact in a solvent.

-

Purification and Crystallization: Selective solubility is the cornerstone of purification techniques like recrystallization, enabling the isolation of a desired compound from impurities.

-

Formulation and Bioavailability: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate and, consequently, its bioavailability.

This compound, with its specific combination of a polar hydroxyl group and a nonpolar substituted benzene ring, presents an interesting case study in solubility. This guide will dissect the factors governing its dissolution in a range of organic solvents.

Theoretical Framework: Predicting the Solubility of this compound

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires an examination of the specific intermolecular forces at play between the solute, this compound, and the solvent.

Molecular Structure Analysis

The molecular structure of this compound reveals key features that govern its solubility profile:

-

Polar Head: The primary alcohol group (-CH₂OH) is capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver of its solubility in polar, protic solvents.

-

Nonpolar Body: The substituted benzene ring, with its chloro and methyl substituents, constitutes the nonpolar, lipophilic portion of the molecule. This region will interact favorably with nonpolar solvents through van der Waals forces.

The balance between the hydrophilic hydroxyl group and the hydrophobic aromatic ring will ultimately determine the compound's solubility in a given solvent.

The Role of Intermolecular Forces

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The thermodynamics of this process dictates the extent of solubility.

-

Hydrogen Bonding: The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents like alcohols (e.g., methanol, ethanol) and, to a lesser extent, with aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).[1][2][3] The ability of a solvent to engage in hydrogen bonding is a critical determinant of solubility for alcohols.[4]

-

Dipole-Dipole Interactions: The polar C-Cl and C-O bonds in the molecule create a net dipole moment, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and the methyl group contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents like hexane and toluene.

The interplay of these forces is visualized in the following diagram:

Caption: Intermolecular forces governing solubility.

Predictive Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the general solubility behavior of this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols (Polar, Protic) | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding between the solute's hydroxyl group and the solvent's hydroxyl group.[5] |

| Ketones (Polar, Aprotic) | Acetone, Methyl Ethyl Ketone | Good to Moderate | The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl group, and dipole-dipole interactions are favorable. |

| Esters (Polar, Aprotic) | Ethyl Acetate | Good to Moderate | Similar to ketones, the ester carbonyl can accept a hydrogen bond. |

| Ethers (Moderately Polar, Aprotic) | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a weak hydrogen bond acceptor. |

| Halogenated Solvents | Dichloromethane, Chloroform | Good | Favorable dipole-dipole interactions and the ability to dissolve both polar and nonpolar moieties. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Good | Van der Waals interactions between the aromatic rings of the solute and solvent are significant. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the hydroxyl group will limit solubility in highly nonpolar solvents. |

| Water (Polar, Protic) | Slightly Soluble | While the hydroxyl group can hydrogen bond with water, the large nonpolar aromatic ring will significantly limit solubility.[2] |

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section provides a detailed, step-by-step protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

A range of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or water bath

-

Vortex mixer

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow: Isothermal Equilibrium Method

This method is a robust and widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent to create a calibration curve for the analytical method.

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound into a tared vial.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the samples to shake for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sampling:

-

Stop the shaker and allow the vials to remain in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, tared vial.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Self-Validating System: Ensuring Trustworthy Results

To ensure the integrity of the solubility data, the following cross-validation steps should be implemented:

-

Time to Equilibrium: Conduct a preliminary experiment where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Multiple Replicates: Prepare and analyze at least three replicate samples for each solvent to assess the precision of the measurement.

-

Approach to Equilibrium from Both Sides: For critical applications, solubility can be determined by approaching equilibrium from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then allowing it to cool and equilibrate at the target temperature). The results from both approaches should converge.

Conclusion: A Framework for Understanding and Application

The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. While theoretical predictions based on molecular structure provide valuable initial guidance, rigorous experimental determination is indispensable for obtaining accurate and actionable data. The methodologies and principles detailed in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently assess and utilize the solubility characteristics of this compound, thereby facilitating its successful application in synthesis, purification, and formulation.

References

- Kiran Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2399-2405 - International Journal of Pharmaceutical Sciences.

- This compound | C8H9ClO | BLD Pharm.

- Solubility of Organic Compounds. (2023, August 31).

- Benzyl Alcohol. PubChem.

- Ammonium pyrrolidinedithiocarbam

- 13.9: Physical Properties of Alcohols; Hydrogen Bonding. (2022, May 3). Chemistry LibreTexts.

- 5108-96-3 | CAS D

- The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. (2022, October 25). PMC - NIH.

- EXPERIMENT 1 DETERMIN

- Physical Properties of Alcohols and Phenols. (2026, January 6).

- 5.2 How Hydrogen-bonding Influences Properties.

- BENZYL ALCOHOL.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. manavchem.com [manavchem.com]

Sourcing and Qualification of (3-Chloro-5-methylphenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the sourcing, qualification, and analytical validation of (3-Chloro-5-methylphenyl)methanol (CAS No. 116069-80-8). The integrity of chemical starting materials is a cornerstone of reproducible and reliable research. This guide offers expert insights and field-proven methodologies to ensure the quality and consistency of this critical building block, thereby mitigating risks and accelerating research timelines.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a substituted aromatic alcohol that serves as a key intermediate in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—a hydroxylmethyl group, a chlorine atom, and a methyl group on the phenyl ring—offers multiple reaction sites for chemists to elaborate molecular structures. This versatility has made it a valuable precursor in various fields, most notably in the development of novel therapeutics.

Recent scientific literature highlights the use of structurally similar building blocks in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in the progression of various cancers.[1][2][3][4] The precise arrangement of substituents on the phenyl ring is often crucial for achieving the desired binding affinity and selectivity for such biological targets. Therefore, the procurement of high-purity, well-characterized this compound is not merely a logistical step but a critical determinant of research success.

Commercial Supplier Landscape: Identification and Initial Vetting

A multitude of chemical suppliers offer this compound. However, the quality, documentation, and consistency can vary significantly. The initial phase of procurement should involve identifying and vetting potential suppliers based on their reputation, quality management systems, and transparency of their product specifications.

Key Commercial Suppliers:

-

BLD Pharm: A prominent supplier with readily available product information, including GHS hazard classifications.[5]

-

AccelaChemBio: Another supplier offering this compound, often with purity specifications of ≥95%.[6]

It is imperative for researchers to directly contact suppliers to inquire about current stock, lead times, and the availability of lot-specific documentation.

Illustrative Supplier Comparison:

| Supplier | Purity Specification | Availability | Documentation |

| Supplier A (e.g., BLD Pharm) | Request from supplier | Typically in stock | GHS data available online[5] |

| Supplier B (e.g., AccelaChemBio) | ≥95%[6] | Inquire for stock status | CoA and SDS available upon request |

| Supplier C | Varies by lot | Inquire for stock status | CoA and SDS available upon request |

The Cornerstone of Quality: In-House Analytical Validation

While supplier-provided Certificates of Analysis (CoA) offer a baseline for quality, they should not be the sole determinant of material acceptance. A robust in-house validation program is essential to ensure that the material meets the specific requirements of the intended application. This "trust but verify" approach is a hallmark of good scientific practice and is critical in regulated environments.

Workflow for Incoming Material Qualification:

Caption: Workflow for the qualification of incoming this compound.

Identity Confirmation: Ensuring the Correct Molecular Structure

3.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for the unambiguous confirmation of a molecule's structure.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: The expected spectrum for this compound would feature distinct signals corresponding to the aromatic protons, the benzylic CH₂ protons, and the methyl protons. The chemical shifts, splitting patterns, and integration values should be consistent with the assigned structure.

Purity Assessment: Quantifying the Target Compound

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.

Step-by-Step Protocol for HPLC Purity Analysis:

-

System and Mobile Phase: Utilize a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.

-

Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Injection and Detection: Inject a defined volume (e.g., 10 µL) and monitor the elution profile using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm).

-

Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all observed peaks.

Safe Handling and Storage: Protecting Personnel and Preserving Material Integrity

This compound, like many chlorinated organic compounds, requires careful handling and storage to ensure laboratory safety and maintain its chemical stability.

GHS Hazard Classification:

Based on supplier information, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Safe Handling Practices:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.

Storage Recommendations:

-

Container: Store in a tightly sealed, properly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8]

-

Incompatibilities: Store separately from strong oxidizing agents and other incompatible materials as detailed in the Safety Data Sheet (SDS).[8]

Conclusion: A Foundation for Reliable Research

The meticulous sourcing and rigorous in-house validation of this compound are indispensable for the success of research and development projects that rely on this key building block. By implementing the structured approach outlined in this guide, from supplier vetting to comprehensive analytical testing and safe handling, researchers can build a strong foundation of quality and reliability into their synthetic endeavors. This commitment to excellence at the outset is a critical investment in the generation of reproducible and impactful scientific outcomes.

References

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 116069-80-8|this compound|BLD Pharm [bldpharm.com]

- 6. 116069-80-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]

An In-depth Technical Guide to the Safe Handling and Storage of (3-Chloro-5-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for professionals in research and development. It is not a substitute for a compound-specific Safety Data Sheet (SDS), institutional safety protocols, or the professional judgment of a qualified safety officer. Always consult the most current SDS for (3-Chloro-5-methylphenyl)methanol and your institution's environmental health and safety (EHS) office before commencing any work with this compound.

Section 1: Understanding the Compound: Identification and Physicochemical Profile

This compound, with CAS number 116069-80-8, is a substituted aromatic alcohol. Its structure, featuring a chlorinated and methylated phenyl ring attached to a methanol group, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the cornerstone of a robust safety protocol. The causality is clear: a comprehensive understanding of a chemical's nature allows for the anticipation of hazards and the implementation of targeted safety measures.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value | Source |

| CAS Number | 116069-80-8 | BLD Pharm[1] |

| Molecular Formula | C₈H₉ClO | BLD Pharm[1] |

| Molecular Weight | 156.61 g/mol | BLD Pharm[1] |

| Appearance | Data not available (likely a solid or liquid at room temperature) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Data not available (expected to have limited solubility in water and be soluble in organic solvents) |

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is a self-validating system; it must be conducted before any new experimental protocol involving this compound is initiated. This involves a critical evaluation of the intrinsic hazards of the chemical and the specific manipulations to be performed.

GHS Classification and Hazard Statements

Based on available safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral)[1]

-

H315: Causes skin irritation (Skin corrosion/irritation)[1]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)[1]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

The signal word for this compound is "Warning" .[1]

Toxicological Profile: Understanding the "Why"

While specific toxicological data such as LD50 values for this compound are not available in the public domain, the hazard statements point to significant health risks. As a chlorinated aromatic compound, its toxicity can be inferred from related structures.

-

Oral Toxicity: The "harmful if swallowed" classification indicates that ingestion can lead to adverse health effects.

-

Skin and Eye Irritation: The chlorinated aromatic structure can lead to local inflammatory responses upon contact with skin and mucous membranes. Prolonged or repeated exposure may lead to dermatitis.

-

Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and shortness of breath.

Due to the presence of the chlorine atom, there is also a potential for the formation of toxic byproducts upon decomposition or in certain reactions.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. Engineering controls are the first and most effective line of defense, supplemented by appropriate PPE.

Engineering Controls: The Primary Barrier

All manipulations of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood. The fume hood provides critical protection by exhausting potentially harmful vapors and particulates away from the user. The face velocity of the fume hood should be verified to be within the institutionally approved range (typically 80-120 feet per minute) before work begins.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when handling the material under pressure or at elevated temperatures.

-

Skin Protection:

-

Gloves: Nitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals.[2] However, for prolonged contact or when handling larger quantities of this compound, it is crucial to consult a glove manufacturer's chemical resistance guide. Given that nitrile gloves can have poor resistance to some aromatic and halogenated hydrocarbons, double-gloving or the use of more resistant gloves (e.g., Viton® or laminate gloves) should be considered.[3] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Protective Clothing: Full-length pants and closed-toe shoes are required.

-

The following diagram illustrates the logical workflow for selecting appropriate PPE.

Section 4: Safe Handling and Experimental Protocols

Adherence to standard operating procedures is critical to mitigating the risks associated with this compound.

General Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact: Do not eat, drink, or smoke in laboratory areas.

-

Work in a Ventilated Area: As stated previously, a chemical fume hood is essential for most operations.

-

Grounding: If transferring large quantities of the material, which may be a flammable solid or have a low flash point if a liquid, take precautionary measures against static discharge.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.

Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol is designed as a self-validating system, with checks and balances to ensure safety at each step.

-

Preparation:

-

Don all required PPE as determined by your risk assessment.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary equipment (e.g., analytical balance, weigh paper, spatula, volumetric flask, solvent, labels).

-

Place a waste bag or container within the fume hood for disposal of contaminated items.

-

-

Weighing:

-

Tare the analytical balance with the weigh paper.

-

Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid creating dust.

-

If any material is spilled, clean it up immediately following the spill cleanup procedure outlined in Section 5.

-

-

Solution Preparation:

-

Carefully transfer the weighed compound into the volumetric flask.

-

Add a small amount of the desired solvent to dissolve the compound.

-

Once dissolved, dilute to the final volume with the solvent.

-

Cap the flask and invert several times to ensure homogeneity.

-

-

Labeling and Storage:

-

Immediately label the flask with the chemical name, concentration, date, and your initials.

-

Store the solution in a compatible container in a designated and properly labeled storage area.

-

-

Cleanup:

-

Dispose of the contaminated weigh paper and any other disposable items in the designated hazardous waste container within the fume hood.

-

Decontaminate the spatula and any non-disposable equipment.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water.

-

Section 5: Emergency Procedures: Spill and Exposure Response

Prompt and correct action in the event of an emergency is crucial.

Spill Cleanup

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.[3]

-

All materials used for cleanup must be disposed of as hazardous waste.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the area immediately.

-

Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.

-

Contact your institution's EHS or emergency response team.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

The following flowchart outlines the decision-making process in the event of a spill.

Section 6: Storage and Waste Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents. Store in a designated cabinet for toxic and hazardous materials.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. As a halogenated organic compound, it may fall under specific EPA waste codes. The F-list of hazardous wastes includes spent halogenated solvents (e.g., F001, F002).[5] Additionally, specific K-list codes apply to wastes from certain industrial processes, such as K015 for still bottoms from the distillation of benzyl chloride and K022 for distillation bottom tars from the production of phenol/acetone from cumene.[6] While these may not directly apply to research waste, they highlight the regulatory scrutiny of chlorinated organic waste.

Consult your institution's EHS office for specific guidance on waste container labeling and pickup procedures. Never dispose of this chemical down the drain or in the regular trash.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: Methanol. [Link]

-

OSHA. OSHA Glove Selection Chart. [Link]

-

SOSCleanroom. Nitrile Gloves and Their Chemical Resistance. [Link]

-

RCRAInfo - EPA. Waste Code. [Link]

Sources

An In-depth Technical Guide to (3-Chloro-5-methylphenyl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (3-Chloro-5-methylphenyl)methanol, a substituted aromatic alcohol with potential applications as a key intermediate in organic synthesis and drug discovery. While specific experimental data for this compound is not extensively documented in readily available literature, this document consolidates fundamental information and provides expert insights into its synthesis, characterization, and potential utility based on established chemical principles and data from analogous structures.

Core Molecular and Physical Properties

This compound is a halogenated and alkyl-substituted benzyl alcohol. Its structure, featuring a chlorine atom and a methyl group on the aromatic ring, offers a unique combination of steric and electronic properties that can be exploited in the design of novel molecules.

Molecular Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| CAS Number | 116069-80-8 | [1] |

| SMILES | OCc1cc(C)cc(Cl)c1 | [1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Atom nodes C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; C_Me [label="CH3", pos="-1.73,-1!"]; C_CH2OH [label="CH2OH", pos="1.73,1!"]; Cl [label="Cl", pos="1.73,-1!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C3 -- C_Me; C5 -- Cl; C6 -- C_CH2OH; }

Caption: 2D representation of this compound.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a highly plausible and efficient route involves the reduction of a suitable carbonyl precursor.

Proposed Synthetic Pathway

The most direct synthetic route would be the reduction of 3-chloro-5-methylbenzaldehyde. This transformation is a standard procedure in organic synthesis and can be achieved with high yield using a variety of reducing agents.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative protocol for the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol. This procedure should be adaptable for the synthesis of this compound with minor modifications and optimization.

Materials:

-

3-Chloro-5-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-chloro-5-methylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution. The addition is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

-

Column Chromatography: For oily products or to achieve high purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.

Characterization

The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the methyl protons. The aromatic protons will likely appear as multiplets in the range of 7.0-7.3 ppm. The benzylic CH₂ signal should be a singlet around 4.6 ppm, and the methyl singlet is expected around 2.3 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which will be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The aromatic carbons will resonate in the region of 125-145 ppm. The benzylic carbon (CH₂OH) should appear around 64 ppm, and the methyl carbon around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following key absorptions:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.[2]

-

C-H stretching vibrations of the aromatic ring and the methyl/methylene groups just below and above 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band around 1050 cm⁻¹.[2]

-

A C-Cl stretching vibration in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 156, with a characteristic M+2 peak at m/z 158 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the formation of a stable benzylic cation.

Reactivity and Potential Applications

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Key Reactions

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (3-chloro-5-methylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid (3-chloro-5-methylbenzoic acid) with stronger oxidants such as potassium permanganate or chromic acid.

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.

-

Halogenation: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

Role in Drug Discovery and Development

Substituted benzyl alcohols are common structural motifs in a wide range of biologically active compounds. The presence of a chlorine atom and a methyl group on the aromatic ring of this compound can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The chlorine atom can enhance metabolic stability and binding affinity through halogen bonding, while the methyl group can modulate lipophilicity and steric interactions with the target protein.

This compound could serve as a key starting material for the synthesis of:

-

Novel enzyme inhibitors

-

Receptor agonists or antagonists

-

Antimicrobial and antifungal agents

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

Based on available data, the compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities for pharmaceutical and other applications. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles. Further research into the specific properties and applications of this compound is warranted and will undoubtedly expand its utility in the field of organic synthesis.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14854, 3-Chloro-5-methylphenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734835, 3-Chloro-5-fluorobenzyl alcohol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol. [Link]

-

NIST. Methyl Alcohol. In NIST Chemistry WebBook. [Link]

-

PubChemLite. (3-chloro-5-nitrophenyl)methanol (C7H6ClNO3). [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

SpectraBase. (3-Methoxy-5-methylphenyl)methanol - Optional[MS (GC)]. [Link]

-

Wikipedia. Buckminsterfullerene. [Link]

-

Wikipedia. Triphenylmethanol. [Link]

Sources

- 1. 116069-80-8|this compound|BLD Pharm [bldpharm.com]

- 2. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

The Versatile Role of (3-Chloro-5-methylphenyl)methanol in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Valuable Building Block for Complex Molecules

(3-Chloro-5-methylphenyl)methanol is a substituted benzyl alcohol that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the aromatic ring, offers chemists a versatile scaffold for constructing pharmaceutical lead compounds, agrochemicals, and materials with tailored properties. The presence of the chlorine atom provides a site for cross-coupling reactions and influences the electronic properties of the benzene ring, while the methyl group can modulate lipophilicity and steric interactions. The primary alcohol functionality is a key reactive handle, allowing for its conversion into aldehydes, ethers, esters, and other functional groups, making it a valuable starting material in multi-step synthetic sequences.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols for its key transformations but also the scientific rationale behind the experimental choices.

Physicochemical Properties and Safety Information

A clear understanding of the physical and chemical properties of a starting material is paramount for its effective and safe use in any synthetic protocol.

| Property | Value | Reference |

| CAS Number | 116069-80-8 | [1] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. |

Safety Profile: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations and Protocols

The utility of this compound as a synthetic building block stems from the reactivity of its benzylic alcohol functional group. The following sections detail the protocols for its most common and impactful transformations.

Oxidation to 3-Chloro-5-methylbenzaldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. 3-Chloro-5-methylbenzaldehyde is a key derivative of this compound, as the aldehyde functionality opens up a vast landscape of subsequent chemical transformations, including the synthesis of imines, Schiff bases, and various heterocyclic systems of medicinal interest.[2][3]

Several methods exist for the oxidation of benzyl alcohols. For a substrate like this compound, it is crucial to choose a method that is mild enough to avoid over-oxidation to the carboxylic acid and is tolerant of the chloro and methyl substituents. Pyridinium chlorochromate (PCC) is a widely used and reliable reagent for this transformation, offering good yields and clean reactions under relatively mild conditions.

Sources

Application Notes & Protocols: (3-Chloro-5-methylphenyl)methanol as a Versatile Intermediate in Agrochemical Synthesis

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of (3-Chloro-5-methylphenyl)methanol. This document outlines its application as a pivotal intermediate in the synthesis of novel potential fungicides, detailing the underlying chemical principles, step-by-step protocols, and the rationale behind the methodological choices.

Introduction: Strategic Importance of the 3-Chloro-5-methylphenyl Moiety

The development of new agrochemicals is a cornerstone of modern agriculture, aimed at enhancing crop yields and quality by mitigating the impact of pests and diseases. Within the vast landscape of organic synthesis, the selection of appropriate starting materials and intermediates is critical. This compound is an emerging building block of significant interest. Its substituted phenyl ring, featuring both a chloro and a methyl group, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity and physicochemical properties of the final agrochemical product.

The chloro substituent can enhance the lipophilicity of the molecule, potentially improving its penetration through biological membranes, while also influencing its metabolic stability. The methyl group can provide a steric hindrance that may contribute to selective binding to the target enzyme or receptor. This guide will focus on a key application: the use of this compound as a precursor for the synthesis of a hypothetical triazole-based fungicide, a class of agrochemicals known for their broad-spectrum activity.

Core Synthetic Strategy: From Alcohol to Active Ingredient

The primary synthetic utility of this compound lies in its conversion to a more reactive electrophilic intermediate, namely 3-chloro-5-methylbenzyl chloride. The benzylic alcohol functionality is readily transformed into a good leaving group (in this case, chloride), creating a reactive site for nucleophilic substitution. This two-step strategy is a common and efficient approach in agrochemical synthesis.

The overall workflow can be visualized as follows:

Caption: A two-step synthetic workflow from the starting alcohol to a potential fungicide.

Detailed Protocols and Methodologies

Part 1: Synthesis of 3-Chloro-5-methylbenzyl chloride (Intermediate)

Rationale: The conversion of the benzylic alcohol to a benzyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation due to its high reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the product. The reaction proceeds via a chlorosulfite ester intermediate, followed by an internal nucleophilic attack by the chloride ion (SNi mechanism), often with the assistance of a small amount of a tertiary amine or DMF as a catalyst.

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases), and a dropping funnel, add this compound (15.6 g, 0.1 mol).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir until the starting material is completely dissolved.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add thionyl chloride (13.1 g, 0.11 mol, 1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into 100 mL of ice-cold water to quench the excess thionyl chloride. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Data Summary Table:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Thionyl Chloride (SOCl₂) |

| Stoichiometry | 1.1 equivalents |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-4 hours |

| Expected Yield | >90% |

Part 2: Synthesis of a Hypothetical Fungicide: 1-((3-Chloro-5-methylphenyl)methyl)-1H-1,2,4-triazole

Rationale: This step involves a classic nucleophilic substitution reaction (SN2). The nitrogen atom of the 1,2,4-triazole acts as the nucleophile, attacking the electrophilic benzylic carbon of the 3-chloro-5-methylbenzyl chloride and displacing the chloride leaving group. A weak base, such as potassium carbonate, is used to deprotonate the triazole, thereby increasing its nucleophilicity, and to neutralize the HCl formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Experimental Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-1,2,4-triazole (6.9 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).

-

Solvent and Reagent Addition: Add 50 mL of acetonitrile to the flask, followed by the addition of 3-chloro-5-methylbenzyl chloride (17.5 g, 0.1 mol) synthesized in the previous step.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Mechanistic Insight

Understanding the reaction mechanism is key to optimizing the synthesis and troubleshooting potential issues.

Caption: The SN2 mechanism for the coupling of the intermediate with the triazole nucleophile.

The reaction proceeds via a single concerted step where the bond formation between the triazole nitrogen and the benzylic carbon occurs simultaneously with the breaking of the carbon-chlorine bond. This mechanism leads to an inversion of stereochemistry if the benzylic carbon were chiral.

Conclusion

This compound serves as a highly effective and versatile starting material in the multi-step synthesis of potential agrochemicals. The protocols detailed herein provide a robust and scalable pathway for the synthesis of a hypothetical triazole-based fungicide. The rationale behind the choice of reagents and reaction conditions is grounded in well-established principles of organic chemistry, ensuring a high degree of confidence in the successful implementation of these methods in a research and development setting. Further derivatization and biological screening of the synthesized compounds could lead to the discovery of new and effective crop protection agents.

References

At present, specific literature detailing the synthesis of a named agrochemical directly from this compound is not widely available in public-domain journals, likely due to the proprietary nature of agrochemical research. The protocols and strategies outlined above are based on established, fundamental organic synthesis reactions for which general references are provided.

Application Notes and Protocols: Catalytic Reactions Involving (3-Chloro-5-methylphenyl)methanol